molecular formula C19H21N5O5 B2807112 Ethyl 2-[4-(1,3-dimethyl-2,4-dioxo-1,3,5-trihydroimidazolidino[1,2-h]purin-8-y l)phenoxy]acetate CAS No. 1021065-53-1

Ethyl 2-[4-(1,3-dimethyl-2,4-dioxo-1,3,5-trihydroimidazolidino[1,2-h]purin-8-y l)phenoxy]acetate

Cat. No. B2807112
CAS RN: 1021065-53-1
M. Wt: 399.407
InChI Key: WPFHYCBHTALVFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-[4-(1,3-dimethyl-2,4-dioxo-1,3,5-trihydroimidazolidino[1,2-h]purin-8-y l)phenoxy]acetate is a useful research compound. Its molecular formula is C19H21N5O5 and its molecular weight is 399.407. The purity is usually 95%.
BenchChem offers high-quality Ethyl 2-[4-(1,3-dimethyl-2,4-dioxo-1,3,5-trihydroimidazolidino[1,2-h]purin-8-y l)phenoxy]acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-[4-(1,3-dimethyl-2,4-dioxo-1,3,5-trihydroimidazolidino[1,2-h]purin-8-y l)phenoxy]acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Transformations

The preparation of similar complex molecules involves multi-step synthetic routes, highlighting the chemical versatility and potential for generating a diverse array of derivatives. For example, Bevk et al. (2001) detailed the synthesis and transformations of ethyl (Z)-2-(2,3-dihydro-1,3-dioxo-1H-isoindol-2-yl)-3-(dimethylamino)propenoate, showcasing how modifications lead to various amino substituted products and fused heterocycles (Bevk, Kmetič, Rečnik, Svete, Golič, Golobič, Stanovnik, 2001). Such methodologies are essential in the development of new pharmaceuticals and materials.

Potential Pharmacological Activities

Compounds with complex heterocyclic structures often exhibit pharmacological activities. For instance, the enzymatic hydrolysis by immobilized lipase applied to a prototype anti-asthma drug indicates the relevance of such compounds in medicinal chemistry and drug development processes (Bevilaqua, Pinto, Lima, Barreiro, Alves, Freire, 2004). These processes highlight the potential for discovering new therapeutic agents within this class of compounds.

Antimicrobial and Anti-inflammatory Applications

The synthesis and evaluation of compounds for antimicrobial and anti-inflammatory activities are common research applications. For example, Salahuddin et al. (2017) investigated the antimicrobial activity of 1,3,4-oxadiazole bearing 1H-benzimidazole derivatives, pointing towards the potential of such compounds in addressing bacterial and fungal infections (Salahuddin, Shaharyar, Mazumder, Abdullah, 2017). This suggests that compounds with similar structural features could be explored for their antimicrobial properties.

Chemical Constituents and Natural Products

Research into the chemical constituents of natural products often involves the isolation and identification of complex molecules. For example, the study by Yun Yan (2014) on the chemical constituents in the ethyl acetate fraction from Scleronephthya sp. illustrates the exploration of natural compounds for potential pharmaceutical applications (Yan, 2014). This area of research is crucial for the discovery of new drugs and bioactive compounds.

properties

IUPAC Name

ethyl 2-[4-(2,4-dimethyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-6-yl)phenoxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O5/c1-4-28-14(25)11-29-13-7-5-12(6-8-13)23-9-10-24-15-16(20-18(23)24)21(2)19(27)22(3)17(15)26/h5-8H,4,9-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPFHYCBHTALVFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC=C(C=C1)N2CCN3C2=NC4=C3C(=O)N(C(=O)N4C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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